

Application Note: Protocols for Reactions Involving Ethyl 2-fluoro-3-hydroxypropanoate

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Compound of Interest

Compound Name:	Ethyl 2-fluoro-3-hydroxypropanoate
CAS No.:	1993-92-6
Cat. No.:	B180755

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Executive Summary & Molecule Profile

Ethyl 2-fluoro-3-hydroxypropanoate (CAS: N/A for specific ethyl ester, often custom; Methyl analog CAS: 1119-21-7) is a versatile "chameleon" intermediate.^[1] It sits at the divergence point between three critical drug discovery pathways:

- Elimination to form 2-fluoroacrylates (Michael acceptors/Polymer precursors).
- Nucleophilic Substitution to generate 2-fluoroserine analogs (Antibiotics/Antimetabolites).
- Oxidation to 2-fluoro-3-oxopropanoates (Aldehydes for chain extension).

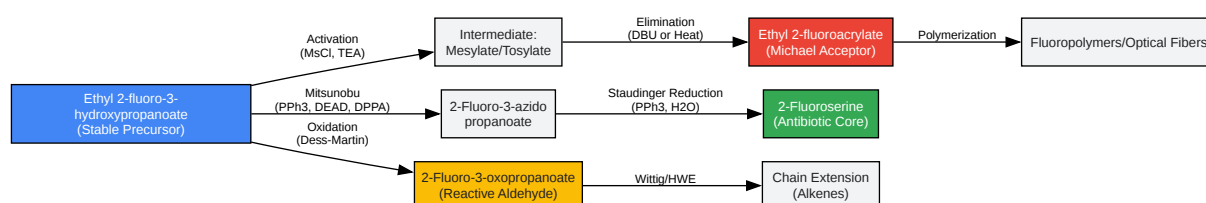
Its stability compared to the volatile and reactive 2-fluoroacrylate makes it the preferred "storage form" for this reactive moiety.^[1]

Chemical Profile

Property	Value	Notes
Formula		
MW	150.13 g/mol	
Boiling Point	~197 °C (extrapolated)	significantly higher than fluoroacrylates (~41°C)
Chirality	C2 is chiral	Enzymatic resolution is possible; chemical synthesis yields racemate. [1][2][3][4]
Stability	High	Stable at RT; avoids spontaneous polymerization of acrylates.

Strategic Reaction Map

The following logic flow illustrates the divergent utility of EFHP.



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Figure 1: Divergent synthetic pathways starting from **Ethyl 2-fluoro-3-hydroxypropanoate**. [1]

Core Protocols

Module A: The "MFA Generator" (Synthesis of Ethyl 2-fluoroacrylate)

Objective: Convert the stable hydroxy precursor into the reactive 2-fluoroacrylate monomer.

Mechanism: Activation of the hydroxyl group followed by base-mediated E2 elimination.[1]

Reagents

- **Ethyl 2-fluoro-3-hydroxypropanoate** (1.0 equiv)[1][5]
- Methanesulfonyl chloride (MsCl) (1.2 equiv)[6]
- Triethylamine (TEA) (2.5 equiv)
- Dichloromethane (DCM) (Anhydrous)
- Inhibitor (e.g., phenothiazine, 100 ppm) – Critical to prevent polymerization of product.

Protocol

- Activation:
 - Dissolve EFHP in anhydrous DCM (10 mL/g) under atmosphere.
 - Cool to 0°C.
 - Add TEA (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Maintain temp < 5°C.
 - Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3] The mesylate () should form.
 - Note: The mesylate can be isolated, but a "one-pot" elimination is often preferred for efficiency.
- Elimination:
 - Add the remaining TEA (1.0 equiv) or switch to a stronger base like DBU (1.1 equiv) if elimination is sluggish.

- Warm to Room Temperature (or reflux gently if using TEA).
- Stir for 4–6 hours.
- Critical Safety: The product is a potent lachrymator and skin irritant.
- Workup:
 - Quench with cold water.
 - Wash organic layer with 1M HCl (to remove amines), then sat. [ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">](#), then brine.
 - Dry over [ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">](#) and concentrate carefully (product is volatile, bp ~40-50°C at reduced pressure).
 - Stabilization: Add radical inhibitor immediately if storing.

Module B: The "Serine Pathway" (Synthesis of 2-Fluoroserine Analogs)

Objective: Stereoselective substitution of the hydroxyl group with nitrogen to create 2-fluoro-beta-amino acids.^[1] Mechanism: Mitsunobu inversion (if chiral) or Nucleophilic Substitution on Mesylate.

Protocol: Mitsunobu Azidation

This method is preferred for preserving/inverting stereochemistry at the C2 position.

Reagents

- EFHP (1.0 equiv)
- Triphenylphosphine ([ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">](#)) (1.5 equiv)

- Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[7]
- Diphenylphosphoryl azide (DPPA) or
(generated in situ) (1.5 equiv)
- THF (Anhydrous)

Step-by-Step

- Setup: Dissolve EFHP and [ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">](#)
in THF (15 mL/g) under Argon. Cool to 0°C.[6][8][9]
- Addition: Add the azide source (DPPA).
- Trigger: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
- Reaction: Allow to warm to RT and stir for 12 hours.
- Workup:
 - Concentrate THF.
 - Triturate residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).
[7] Filter.
 - Purify oil via silica flash chromatography.
- Reduction (to Amine):
 - Dissolve the resulting azide in THF/Water (10:1).
 - Add
(1.2 equiv) (Staudinger reduction).
 - Stir at RT for 4 hours until

evolution ceases.

- Hydrolyze the iminophosphorane intermediate by heating to 50°C for 1 hour.

Module C: Oxidation to 2-Fluoro-3-oxopropanoate

Objective: Create the fluoro-aldehyde for Wittig olefination. Challenge: The alpha-proton is acidic; harsh oxidation (Jones) will cause racemization or decomposition. Use Dess-Martin Periodinane (DMP).

Protocol

- Dissolution: Dissolve EFHP (1.0 equiv) in DCM.
- Oxidation: Add DMP (1.2 equiv) and

(3 equiv) (to buffer HF byproduct).
- Reaction: Stir at RT for 1–2 hours.
- Quench: Add sat.

/

(1:1) mixture. Stir vigorously until layers separate clearly.
- Isolation: Extract with DCM. Use immediately; the aldehyde hydrates/polymerizes easily.

Troubleshooting & Expert Tips

Issue	Root Cause	Solution
Low Yield in Elimination	Polymerization of acrylate	Add radical inhibitor (MEHQ or Phenothiazine) to the reaction mixture before heating.[1]
Racemization	Acidity of C2-H	Avoid strong alkoxide bases.[1] Use amine bases (TEA/DIPEA) or non-basic oxidation (DMP).
Poor Separation of TPPO	Mitsunobu byproduct	Use polymer-bound or replace Mitsunobu with Mesylate -> (requires 2 steps but cleaner workup).[1]
Volatile Product Loss	High vapor pressure of acrylate	Do not rotovap to dryness. Distill product directly from crude oil if possible.

References

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. *Frontiers in Bioengineering and Biotechnology*. (2022).[1] Demonstrates synthesis and stability of the hydroxy-acid precursor. [1][10]
- Novel facile method for the synthesis of **methyl 2-fluoro-3-hydroxypropanoate**. *Phosphorus, Sulfur, and Silicon and the Related Elements*. (2022).[1] [11] Details the "roundabout strategy" of using the hydroxy compound as a stable storage form for fluoroacrylates.
- Mitsunobu Reaction Protocols. *Organic Syntheses*. Standard procedures for hydroxyl displacement applicable to fluorinated alcohols.
- Synthesis of 2-fluoroacrylates via elimination. *Google Patents (EP2444389B1)*. Industrial protocols for converting 2-fluoro-3-hydroxy/bromo propionates to acrylates.

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